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Molidustat Discontinuation Criteria in Clinical Trials

The following table consolidates the primary discontinuation criteria identified across several clinical trials

[1] [2] [3]. These were typically applied during dose-titration phases to maintain patient safety and ensure

hemoglobin (Hb) levels remained within a target range (often 10.0-12.0 g/dL for non-dialysis patients and

9.0-11.5 g/dL for dialysis patients).

Discontinuation
Criteria

Description & Thresholds Trial Context / Patient Population

Hemoglobin (Hb)
Level Too High

Hb concentration exceeding 13.0 g/dL
[2].

Applied in long-term extension studies
for patients both not on dialysis and

those on hemodialysis [2].

Hemoglobin (Hb)
Level Too Low

Hb concentration falling below 8.0
g/dL [2].

Applied in long-term extension studies

for patients both not on dialysis and
those on hemodialysis [2].

Rapid Hemoglobin
Rise

An increase in Hb of more than 1.0
g/dL over a 2-week period [2].

Applied in long-term extension studies
to avoid overly rapid correction of

anemia [2].
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Discontinuation
Criteria

Description & Thresholds Trial Context / Patient Population

Failure to Reach
Target Hb

Inability to achieve the target Hb range

(e.g., 10.0-12.0 g/dL) after a set
titration period (e.g., 16 weeks) [2].

Specifically noted in the Hb-

stabilization phase of a long-term
study for patients not on dialysis [2].

Need for Rescue
Treatment

Administration of a red blood cell
transfusion or any erythropoiesis-
stimulating agent (ESA) due to lack of
molidustat efficacy [4].

Used as a criterion for classifying a
patient as a "non-responder" in a

Phase 3 study of Japanese patients
undergoing peritoneal dialysis [4].

Detailed Experimental Protocols & Context

The criteria in the table above were derived from the following clinical trial designs and methodologies.

Trial Designs: The data comes from the DIALOGUE clinical program, which consisted of Phase 2b

and Phase 3 studies, as well as their long-term extensions [1] [2] [3]. These included:

DIALOGUE 1: A randomized, double-blind, placebo-controlled, fixed-dose trial in ESA-naïve

patients with CKD not on dialysis [1] [3].
DIALOGUE 2 & 4: Open-label, active-comparator trials where treatment was switched from

darbepoetin or epoetin to molidustat in patients not on dialysis and on dialysis, respectively [1]
[3].

Long-Term Extensions (DIALOGUE 3 & 5): Controlled, open-label studies of up to 36 months'
duration designed to investigate long-term efficacy and safety [2].

MIYABI PD Study: An open-label, single-arm Phase 3 trial in Japanese patients undergoing
peritoneal dialysis [4].

Dose Titration & Hb Monitoring: In these studies, the molidustat dose was titrated every 4 weeks

based on the patient's Hb response to maintain levels within a predefined target range [2] [4]. Hb levels

were monitored frequently, often every 2 to 4 weeks [2] [4]. The discontinuation criteria were applied

during this ongoing monitoring and titration process.

Safety Monitoring (General Criteria): Beyond the specific discontinuation criteria, safety was

assessed by recording all adverse events (AEs), with severity graded as mild, moderate, or severe [1]

[2]. Special attention was paid to major adverse cardiovascular events (MACE) , which were

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6518868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6518868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290504/
https://pubmed.ncbi.nlm.nih.gov/30559105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6518868/
https://journals.lww.com/cjasn/fulltext/2019/01000/effects_of_molidustat_in_the_treatment_of_anemia.8.aspx
https://pubmed.ncbi.nlm.nih.gov/30559105/
https://journals.lww.com/cjasn/fulltext/2019/01000/effects_of_molidustat_in_the_treatment_of_anemia.8.aspx
https://www.smolecule.com/products/s548066?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30559105/
https://journals.lww.com/cjasn/fulltext/2019/01000/effects_of_molidustat_in_the_treatment_of_anemia.8.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC6518868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290504/
https://www.smolecule.com/products/s548066?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6518868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6518868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9290504/
https://pubmed.ncbi.nlm.nih.gov/30559105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6518868/
https://www.smolecule.com/products/s548066?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


adjudicated by independent committees [4]. While a single AE would not automatically lead to

discontinuation, the overall safety profile was a critical factor in the continued development and

evaluation of the drug [1] [2].

Clinical Monitoring Workflow

The diagram below illustrates the core monitoring and decision-making process for molidustat treatment in

a clinical trial setting, based on the protocols described.
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Key Takeaways for Protocol Design

Primary Drivers are Hb Levels: The clearest, most consistently defined discontinuation criteria are

based on specific, off-target hemoglobin values [2].
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Incorporate a Response Period: Protocols often included a defined stabilization phase. Allowing a

16-week period to reach the target Hb range before classifying a patient as a non-responder is a
structured approach to account for individual variation [2].

Define Rescue Therapy Precisely: Explicitly defining what constitutes "rescue treatment" (e.g., RBC
transfusion or specific ESA use) in your protocol is crucial for consistently identifying treatment failure

[4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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